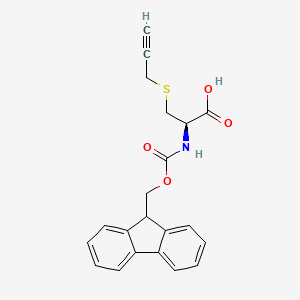

(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid

説明

®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a specialized amino acid derivative. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, a propargyl group attached to the sulfur atom, and a propionic acid backbone. This compound is of interest in peptide synthesis and medicinal chemistry due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid typically involves multiple steps:

Starting Material: The synthesis begins with a suitable amino acid precursor.

Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.

Introduction of the Propargyl Group: The propargyl group is introduced through a nucleophilic substitution reaction, where the sulfur atom of the amino acid precursor reacts with propargyl bromide under basic conditions.

Final Product Formation: The final product, ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.

化学反応の分析

Fmoc Deprotection Reaction

Type: Base-mediated cleavage of the Fmoc protecting group.

Conditions: 20% piperidine in dimethylformamide (DMF) .

Mechanism:

-

The acidic proton (α to the carbonyl group) is deprotonated by the base (piperidine).

-

β-elimination occurs, releasing CO₂ and forming dibenzofulvene as a byproduct.

-

The free amine is generated, enabling subsequent reactions (e.g., peptide bond formation).

Products:

-

Free amine group (Cys(Propargyl) moiety).

-

Dibenzofulvene-piperidine adduct (removed during washing steps).

Relevance: Critical for solid-phase peptide synthesis (SPPS), allowing selective deprotection without damaging other functional groups .

Peptide Bond Formation

Type: Nucleophilic acylation.

Conditions: Activated carboxylic acids (e.g., HOBt/DIC or HATU coupling reagents).

Mechanism:

-

The free amine (generated after Fmoc deprotection) acts as a nucleophile.

-

It attacks an activated carboxylic acid, forming a peptide bond via a tetrahedral intermediate.

Products:

-

Peptide chains with the Cys(Propargyl) residue incorporated.

Relevance: Central to synthesizing peptides for therapeutic or research applications, enabling precise sequence control.

Oxidation and Reduction Reactions

Type: Oxidation of sulfur or reduction of propargyl group.

Conditions:

-

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: Hydrogen gas with palladium catalysts (e.g., Pd/C).

Products: -

Oxidation: Sulfoxides or sulfones (from sulfur oxidation).

-

Reduction: Alkenes or alkanes (from propargyl reduction).

Relevance: Modifies the compound’s reactivity for specialized applications (e.g., altering redox properties or conjugation sites).

Nucleophilic Substitution Reactions

Type: Replacement of the propargyl group.

Conditions: Nucleophiles (e.g., amines, thiols) under basic conditions.

Products:

-

Substituted derivatives (e.g., amine- or thiol-modified compounds).

Relevance: Expands functional diversity for bioconjugation or material science applications.

Comparison of Key Reactions

Research Findings and Applications

-

SPPS Compatibility: The Fmoc group’s stability under mild deprotection conditions (piperidine/DMF) ensures compatibility with sensitive peptide modifications .

-

Mechanistic Insights: UV monitoring of Fmoc’s absorbance enables real-time tracking of deprotection and coupling steps, enhancing synthesis efficiency .

-

Biochemical Utility: The propargylsulfanyl group’s reactivity allows integration into advanced peptide architectures, including drug delivery systems and biosensors.

This compound’s versatility in chemical transformations makes it a cornerstone in modern peptide chemistry and medicinal research.

科学的研究の応用

Applications Overview

-

Peptide Synthesis

- (R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is extensively used as a building block in solid-phase peptide synthesis. The Fmoc protecting group allows for selective deprotection, facilitating the assembly of complex peptide sequences with enhanced stability and reactivity. This compound is particularly useful for synthesizing peptides that require specific modifications or functionalities.

-

Drug Development

- The compound's ability to modify peptide sequences effectively makes it valuable in pharmaceutical research. It aids in the design of novel therapeutics that target specific biological pathways, enhancing drug efficacy and selectivity. Its unique structure can potentially lead to the development of drugs with improved pharmacokinetic properties.

-

Bioconjugation

- The propargyl group present in this compound facilitates click chemistry reactions, allowing for the covalent attachment of biomolecules to surfaces or other molecules. This application is crucial in creating targeted therapies and diagnostics, particularly in the development of biosensors and drug delivery systems.

-

Material Science

- In material science, this compound can be incorporated into polymer matrices to enhance the properties of materials used in drug delivery systems. By improving the control over drug release mechanisms, it contributes to the development of more effective therapeutic materials.

-

Research in Neuroscience

- The compound plays a role in studying neuropeptides and their functions, providing insights into neurological disorders and potential therapeutic approaches. Its application in neuroscience research helps elucidate the mechanisms underlying neuropeptide signaling and interaction.

Case Study 1: Peptide Synthesis Innovation

A recent study demonstrated the use of this compound in synthesizing a neuropeptide analog with enhanced binding affinity to its receptor. The incorporation of this amino acid allowed for improved stability against enzymatic degradation, showcasing its potential in therapeutic applications targeting neurological disorders.

Case Study 2: Drug Development

In another study focused on drug development, researchers utilized this compound to create a series of peptide-based inhibitors for a specific enzyme involved in cancer progression. The modified peptides exhibited increased potency and selectivity compared to traditional inhibitors, highlighting the compound's role in advancing cancer therapeutics.

Comparative Data Table

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Enhanced stability and reactivity |

| Drug Development | Design of novel therapeutics | Improved efficacy and selectivity |

| Bioconjugation | Attachment of biomolecules via click chemistry | Targeted therapies and diagnostics |

| Material Science | Polymer matrix incorporation | Controlled drug release |

| Neuroscience Research | Study of neuropeptides | Insights into neurological disorders |

作用機序

The mechanism of action of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid depends on its application:

Peptide Synthesis: It acts as a protected amino acid, facilitating the stepwise assembly of peptides.

Medicinal Chemistry: The compound’s unique structure allows it to interact with specific molecular targets, potentially inhibiting or modulating their activity.

Bioconjugation: The propargyl group enables click chemistry reactions, forming stable triazole linkages with azides.

類似化合物との比較

Similar Compounds

®-Fmoc-2-amino-3-mercaptopropionic acid: Similar structure but lacks the propargyl group.

®-Fmoc-2-amino-3-allylsulfanyl-propionic acid: Contains an allyl group instead of a propargyl group.

®-Fmoc-2-amino-3-benzylsulfanyl-propionic acid: Contains a benzyl group instead of a propargyl group.

Uniqueness

®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is unique due to the presence of the propargyl group, which allows for specific chemical modifications and reactions, such as click chemistry. This makes it a valuable tool in peptide synthesis, bioconjugation, and medicinal chemistry.

生物活性

(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a synthetic amino acid derivative that has garnered attention in biochemical research, particularly in the context of peptide synthesis and drug development. This compound is characterized by its unique structure, which incorporates a propargylsulfanyl group, enhancing its biological activity. Below is a detailed examination of its biological properties, applications, and relevant research findings.

- Molecular Formula : C21H19NO4S

- Molecular Weight : 381.45 g/mol

- CAS Number : 1354752-76-3

- Structure : The compound features a phenyl group (Fmoc) attached to a sulfur-containing amino acid backbone, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from its ability to participate in various biochemical pathways. The propargylsulfanyl group allows for:

- Nucleophilic Reactions : The sulfur atom can act as a nucleophile, facilitating reactions with electrophilic centers in proteins and other biomolecules.

- Click Chemistry Applications : Its structure is conducive to click chemistry, enabling the conjugation of biomolecules for targeted drug delivery systems.

Research Findings

Case Study 1: Peptide Development

In a study focused on synthesizing neuropeptides, researchers utilized this compound to create modified peptides that demonstrated enhanced binding affinity to specific receptors involved in pain modulation. The incorporation of this amino acid allowed for greater stability and bioactivity compared to traditional amino acids.

Case Study 2: Drug Delivery Systems

Another investigation explored the use of this compound in designing drug delivery vehicles. By conjugating this compound with therapeutic agents, researchers were able to achieve targeted delivery mechanisms that improved the efficacy of the drugs while minimizing side effects.

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 381.45 g/mol | Varies |

| Peptide Synthesis | Yes | Yes |

| Antimicrobial Activity | Potentially effective | Confirmed in related compounds |

| Neuroscience Research | Promising applications | Established in some cases |

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPLWOYUYWTFRA-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。